Cas no 1622004-07-2 (Tert-butyl 5-amino-2-fluoro-4-methylbenzoate)
Tert-butyl 5-amino-2-fluoro-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 1622004-07-2
- EN300-37342907
- tert-butyl 5-amino-2-fluoro-4-methylbenzoate
- SCHEMBL15938752
- Tert-butyl 5-amino-2-fluoro-4-methylbenzoate
-
- Inchi: 1S/C12H16FNO2/c1-7-5-9(13)8(6-10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
- InChI Key: ULHJDINBWAUBRQ-UHFFFAOYSA-N
- SMILES: FC1=CC(C)=C(C=C1C(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 225.11650692g/mol
- Monoisotopic Mass: 225.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 52.3Ų
Tert-butyl 5-amino-2-fluoro-4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37342907-0.05g |
tert-butyl 5-amino-2-fluoro-4-methylbenzoate |
1622004-07-2 | 0.05g |
$587.0 | 2023-07-07 | ||
| Enamine | EN300-37342907-0.1g |
tert-butyl 5-amino-2-fluoro-4-methylbenzoate |
1622004-07-2 | 0.1g |
$615.0 | 2023-07-07 | ||
| Enamine | EN300-37342907-0.25g |
tert-butyl 5-amino-2-fluoro-4-methylbenzoate |
1622004-07-2 | 0.25g |
$642.0 | 2023-07-07 | ||
| Enamine | EN300-37342907-0.5g |
tert-butyl 5-amino-2-fluoro-4-methylbenzoate |
1622004-07-2 | 0.5g |
$671.0 | 2023-07-07 | ||
| Enamine | EN300-37342907-1.0g |
tert-butyl 5-amino-2-fluoro-4-methylbenzoate |
1622004-07-2 | 1.0g |
$699.0 | 2023-07-07 | ||
| Enamine | EN300-37342907-2.5g |
tert-butyl 5-amino-2-fluoro-4-methylbenzoate |
1622004-07-2 | 2.5g |
$1370.0 | 2023-07-07 | ||
| Enamine | EN300-37342907-5.0g |
tert-butyl 5-amino-2-fluoro-4-methylbenzoate |
1622004-07-2 | 5.0g |
$2028.0 | 2023-07-07 | ||
| Enamine | EN300-37342907-10.0g |
tert-butyl 5-amino-2-fluoro-4-methylbenzoate |
1622004-07-2 | 10.0g |
$3007.0 | 2023-07-07 |
Tert-butyl 5-amino-2-fluoro-4-methylbenzoate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Tert-butyl 5-amino-2-fluoro-4-methylbenzoate
Introduction to Tert-butyl 5-amino-2-fluoro-4-methylbenzoate (CAS No. 1622004-07-2)
Tert-butyl 5-amino-2-fluoro-4-methylbenzoate, with the chemical identifier CAS No. 1622004-07-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluoro-substituted benzoates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a tert-butyl group, an amino substituent, a fluorine atom, and a methyl group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The tert-butyl group in Tert-butyl 5-amino-2-fluoro-4-methylbenzoate enhances the lipophilicity of the molecule, which is a critical factor in drug absorption and distribution. Additionally, the amino group provides a site for further functionalization, allowing for the attachment of other pharmacophores or bioactive moieties. The fluoro substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into drugs due to their ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles. The methyl group further influences the electronic distribution and steric environment of the molecule, contributing to its overall biological activity.
In recent years, there has been a growing interest in fluoro-substituted benzoates due to their potential in developing novel therapeutic agents. The fluorine atom can significantly alter the pharmacological properties of a molecule by affecting its interactions with biological targets. For instance, fluorine substitution can enhance binding affinity to enzymes or receptors, leading to improved efficacy and reduced side effects. This has made fluoro-benzoates attractive candidates for drug development in various therapeutic areas, including oncology, inflammation, and infectious diseases.
One of the most compelling aspects of Tert-butyl 5-amino-2-fluoro-4-methylbenzoate is its role as a key intermediate in the synthesis of more complex drug molecules. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes or receptors involved in disease pathways. For example, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, which are overexpressed in cancer cells. The ability to modify the structure of Tert-butyl 5-amino-2-fluoro-4-methylbenzoate allows chemists to fine-tune its properties, leading to the discovery of new compounds with enhanced potency and selectivity.
The incorporation of fluorine into pharmaceuticals is not without challenges, however. Fluorine atoms can introduce metabolic complexity, necessitating careful consideration during drug design and development. Nevertheless, advancements in synthetic chemistry have made it possible to incorporate fluorine atoms into complex molecular frameworks while maintaining desired pharmacological properties. This has led to the discovery of several fluoro-drugs that have entered clinical use or are currently under investigation.
Recent research has also highlighted the potential of Tert-butyl 5-amino-2-fluoro-4-methylbenzoate in developing next-generation therapeutics. For instance, studies have explored its utility in designing small-molecule inhibitors for bacterial infections caused by resistant strains. The unique structural features of this compound allow it to interact with bacterial enzymes or receptors in ways that conventional antibiotics may not. This has opened up new avenues for combating antibiotic-resistant bacteria and reducing the global burden of infectious diseases.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents derived from fluoro-substituted benzoates like Tert-butyl 5-amino-2-fluoro-4-methylbenzoate. Collaborative efforts between academia and industry have led to significant advancements in understanding how structural modifications affect biological activity. These insights are crucial for designing drugs that are not only effective but also safe and well-tolerated by patients.
Looking ahead, the future prospects for Tert-butyl 5-amino-2-fluoro-4-methylbenzoate and related compounds appear promising. As our understanding of disease mechanisms continues to evolve, so too will our ability to design targeted therapies based on these versatile intermediates. The continued exploration of fluoro-substituted benzoates will undoubtedly lead to new breakthroughs in medicine and improve patient outcomes worldwide.
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